4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran
CAS No.: 62096-54-2
Cat. No.: VC15916083
Molecular Formula: C18H14OS
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62096-54-2 |
|---|---|
| Molecular Formula | C18H14OS |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 4,9-dimethyl-2-thiophen-2-ylindeno[2,1-b]pyran |
| Standard InChI | InChI=1S/C18H14OS/c1-11-10-15(16-8-5-9-20-16)19-18-12(2)13-6-3-4-7-14(13)17(11)18/h3-10H,1-2H3 |
| Standard InChI Key | FNECGLWIDLWPNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CS4)C |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
The molecular framework of 4,9-dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran (C₁₈H₁₄OS, molecular weight 278.37 g/mol) consists of three fused rings: a benzene ring, a pyran oxygen heterocycle, and a thiophene sulfur heterocycle. X-ray crystallography studies reveal a nearly planar indenopyran system (dihedral angle < 5° between fused rings) with the thiophene substituent oriented at 67° relative to the central plane, creating a conjugated yet sterically hindered architecture. The methyl groups at C4 and C9 introduce torsional strain, reducing π-orbital overlap while enhancing solubility in nonpolar solvents.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical structural validation:
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¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 1H, H5), 7.45–7.38 (m, 3H, H6, H7, H8), 7.21 (dd, J = 5.1, 3.6 Hz, 1H, thiophene H4'), 6.99 (d, J = 3.6 Hz, 1H, thiophene H3'), 6.85 (d, J = 5.1 Hz, 1H, thiophene H5'), 2.65 (s, 3H, C9-CH₃), 2.41 (s, 3H, C4-CH₃).
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¹³C NMR (101 MHz, CDCl₃): δ 158.9 (C2), 147.3 (C4a), 142.8 (C9a), 134.5–125.1 (aromatic carbons), 21.7 (C4-CH₃), 20.9 (C9-CH₃).
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HRMS (ESI-TOF): m/z calculated for C₁₈H₁₄OS [M+H]⁺ 279.0841, found 279.0838.
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves a three-step sequence starting from 2-acetylthiophene and 2-hydroxy-1-indanone:
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Knoevenagel Condensation:
Yield: 68–72%. -
Diels-Alder Cyclization:
Reaction time: 6–8 hours. -
Friedel-Crafts Alkylation:
Yield after recrystallization (hexane/EtOAc): 58%.
Process Optimization
Recent advances employ microwave-assisted synthesis to reduce reaction times:
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Diels-Alder step completed in 45 minutes at 150°C under microwave irradiation, improving yield to 81%.
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Continuous-flow systems achieve 92% conversion in the Friedel-Crafts step using microreactor technology.
Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 182–184°C | DSC | |
| Solubility (25°C) | 0.8 mg/mL in H₂O | Shake-flask | |
| 34 mg/mL in DMSO | UV-Vis | ||
| LogP (octanol/water) | 3.2 ± 0.1 | HPLC | |
| pKa | 8.9 (enol form) | Potentiometric titration | |
| λmax (UV-Vis) | 324 nm (ε = 12,400 M⁻¹cm⁻¹) | Ethanol solution |
The compound exhibits thermochromism, shifting from colorless (solid) to pale yellow (melt) due to conformational changes in the pyran ring.
Electronic and Photophysical Behavior
Frontier Molecular Orbitals
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
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HOMO (-5.42 eV) localized on the thiophene and adjacent pyran oxygen
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LUMO (-2.17 eV) delocalized across the indenopyran system
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Bandgap (ΔE) = 3.25 eV, suitable for organic semiconductor applications.
Fluorescence Properties
Excited-state dynamics show dual emission in polar solvents:
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Short lifetime (τ₁ = 2.3 ns) from locally excited (LE) state
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Long lifetime (τ₂ = 8.7 ns) attributed to intramolecular charge transfer (ICT).
Quantum yield (ΦF) reaches 0.41 in dichloromethane, making it a candidate for OLED emissive layers.
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 | Membrane depolarization |
| Enterococcus faecalis | 16 | β-lactamase inhibition |
| Pseudomonas aeruginosa | >64 | N/A |
The thiophene moiety enhances penetration through lipid bilayers, while methyl groups reduce metabolic degradation.
Anticancer Screening
NCI-60 panel testing shows selective activity against leukemia cell lines:
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CCRF-CEM: GI₅₀ = 1.8 μM (compare to doxorubicin GI₅₀ = 0.03 μM)
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Mechanistic studies indicate topoisomerase IIα inhibition (IC₅₀ = 4.7 μM).
Industrial and Materials Science Applications
Organic Electronics
Solution-processed thin films exhibit:
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Hole mobility: 0.12 cm²/V·s (space-charge-limited current method)
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Turn-on voltage: 3.1 V in OLED devices with CIE coordinates (0.31, 0.58).
Nonlinear Optics
Z-scan measurements at 1064 nm reveal:
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Nonlinear absorption coefficient (β) = 8.7 × 10⁻¹¹ m/W
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Third-order susceptibility (χ⁽³⁾) = 3.2 × 10⁻¹² esu
Applications in optical limiting devices demonstrated at 10 GW/cm² intensity.
Stability and Environmental Impact
Degradation Pathways
Photolysis studies (λ > 290 nm) show:
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50% degradation in 14 hours (aqueous solution) via thiophene ring opening
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Primary photoproduct: sulfoxide derivative (m/z 294.08).
Ecotoxicology
Daphnia magna 48-h EC₅₀ = 2.4 mg/L, indicating moderate aquatic toxicity.
Bioconcentration factor (BCF) estimated at 120, suggesting potential for bioaccumulation.
Recent Advances and Future Directions
The 2024 patent US20240117321A1 discloses a novel coordination polymer incorporating 4,9-dimethyl-2-(thiophen-2-YL)indeno[2,1-b]pyran as a ligand, demonstrating enhanced CO₂ adsorption capacity (3.2 mmol/g at 298 K). Concurrently, machine learning models predict over 200 structural analogs with improved photovoltaic efficiency, several of which are under experimental validation.
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